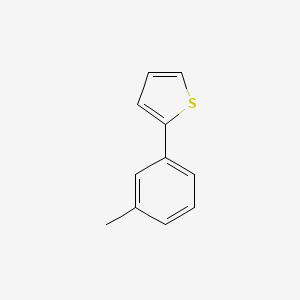

2-(3-Methylphenyl)thiophene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(3-Methylphenyl)thiophene involves several methods. One common approach is the Stille coupling reaction , where a thiophene derivative is coupled with an organostannane compound. This reaction allows the introduction of the 3-methylphenyl group onto the thiophene ring . Other synthetic routes may include transition-metal-catalyzed reactions or electrophilic aromatic substitution.

Wissenschaftliche Forschungsanwendungen

1. Thermochemical Properties

2-(3-Methylphenyl)thiophene and its derivatives exhibit significant interest in thermochemical studies. For instance, research on 2- and 3-thiopheneacetic acid methyl esters, which are structurally related, has revealed insights into their relative stabilities, enthalpies of combustion and vaporization, and gas-phase enthalpies of formation. Such studies are vital for understanding their behavior in various applications, including drug design and material sciences (Roux et al., 2007).

2. Material Science and Electronics

Thiophene-based compounds, including 2-(3-Methylphenyl)thiophene, are crucial in the field of material science and electronics. They are utilized in electronic and optoelectronic devices, conductive polymers, thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. Their unique molecular structures contribute to these diverse applications (Nagaraju et al., 2018).

3. Biological Activity

Various thiophene derivatives, including 2-(3-Methylphenyl)thiophene, have shown a wide spectrum of biological activities. These activities range from antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, and antiproliferative properties. This wide range of activities makes them valuable in pharmaceutical research and development (Beaton et al., 1976).

4. Polymer Chemistry

In polymer chemistry, thiophene derivatives including 2-(3-Methylphenyl)thiophene are postfunctionalized to study their effects on optical and photophysical properties. These studies are significant for improving the efficiency of poly(thiophene)s in various applications, including solid-state fluorescence and electronic properties (Li et al., 2002).

5. Environmental Applications

The environmental behavior of thiophene derivatives, such as their photochemical degradation, is a critical area of research. Studies on methylated benzothiophenes have provided insights into the degradation pathways of these compounds, which is essential for understanding the environmental impact of oil spills and other pollution sources (Andersson & Bobinger, 1996).

6. Energy Storage Applications

Thiophene derivatives are also explored in energy storage technologies, such as lithium-ion batteries. They have been examined as functional additives for improving the cycling performance of high-voltage LiCoO2, highlighting their potential in enhancing the efficiency and lifespan of batteries (Xia et al., 2015).

Zukünftige Richtungen

: Fernandes, R. S., Shetty, N. S., Mahesha, P., & Gaonkar, S. L. (2022). A Comprehensive Review on Thiophene Based Chemosensors. Journal of Fluorescence, 32(1), 19–56. Link : Synthesis of triazine–thiophene–thiophene conjugated porous materials for efficient photocatalytic hydrogen evolution. RSC Advances, 11(1), 1–8. Link : Mabkhot, Y. N., Kaal, N. A., Alterary, S., Al-Showiman, S. S., Farghaly, T. A., & Mubarak, M. S. (2017). Antimicrobial activity of thioph

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKMXVCNNASZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393690 | |

| Record name | 2-(3-methylphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenyl)thiophene | |

CAS RN |

85553-43-1 | |

| Record name | 2-(3-methylphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

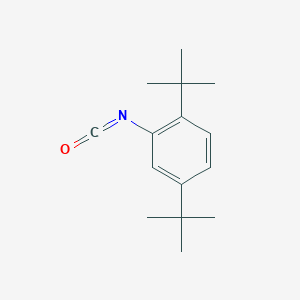

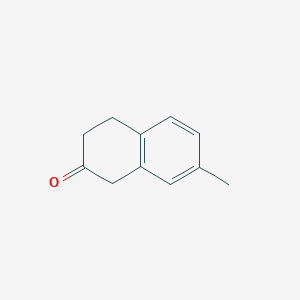

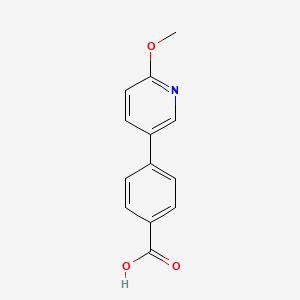

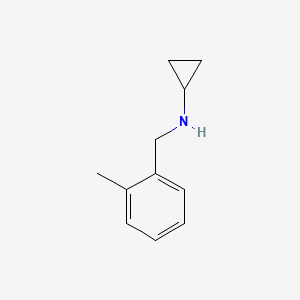

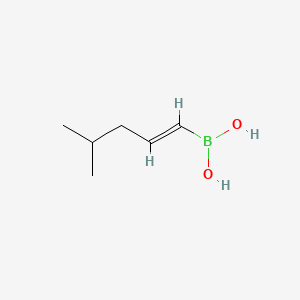

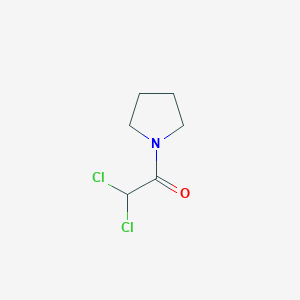

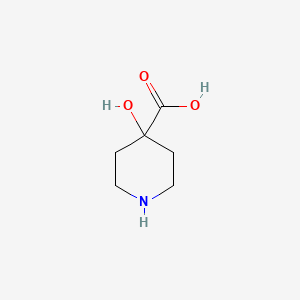

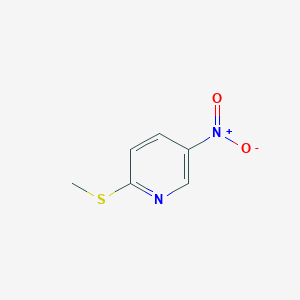

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B1598403.png)

![4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1598411.png)

![1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598418.png)